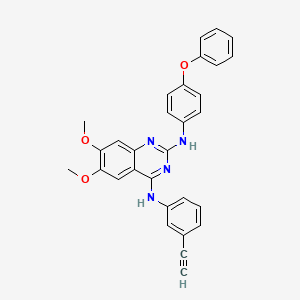
PP2A Cancerous-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PP2A Cancerous-IN-1 is a potent inhibitor of the Cancerous Inhibitor of Protein Phosphatase 2A (CIP2A) and phosphorylated Akt (p-Akt). This compound exhibits significant anti-proliferative effects, making it a valuable tool in cancer research and therapy .
Métodos De Preparación
The synthesis of PP2A Cancerous-IN-1 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. industrial production methods typically involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
PP2A Cancerous-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
PP2A Cancerous-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study its properties and reactivity.
Biology: Employed in cell biology research to investigate its effects on cellular processes and signaling pathways.
Medicine: Utilized in cancer research to study its anti-proliferative effects and potential as a therapeutic agent.
Industry: Applied in the development of new drugs and therapeutic strategies targeting cancer and other diseases
Mecanismo De Acción
PP2A Cancerous-IN-1 exerts its effects by inhibiting CIP2A and p-Akt. CIP2A is a protein that inhibits the tumor suppressor activity of Protein Phosphatase 2A (PP2A). By inhibiting CIP2A, this compound restores the tumor suppressor function of PP2A, leading to the dephosphorylation and inactivation of p-Akt. This results in the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
PP2A Cancerous-IN-1 is unique in its potent inhibition of CIP2A and p-Akt. Similar compounds include:
Okadaic Acid: A potent inhibitor of PP2A, but with different molecular targets and pathways.
Cantharidin: Another PP2A inhibitor with distinct chemical properties and effects.
Fostriecin: A natural product that inhibits PP2A and other protein phosphatases, but with a different mechanism of action.
These compounds share some similarities with this compound but differ in their specific targets, mechanisms of action, and therapeutic potential .
Propiedades
Fórmula molecular |
C30H24N4O3 |
|---|---|
Peso molecular |
488.5 g/mol |
Nombre IUPAC |
4-N-(3-ethynylphenyl)-6,7-dimethoxy-2-N-(4-phenoxyphenyl)quinazoline-2,4-diamine |
InChI |
InChI=1S/C30H24N4O3/c1-4-20-9-8-10-22(17-20)31-29-25-18-27(35-2)28(36-3)19-26(25)33-30(34-29)32-21-13-15-24(16-14-21)37-23-11-6-5-7-12-23/h1,5-19H,2-3H3,(H2,31,32,33,34) |
Clave InChI |
UESUTKPLJQKPRL-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)C(=NC(=N2)NC3=CC=C(C=C3)OC4=CC=CC=C4)NC5=CC=CC(=C5)C#C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[3-[4-(4-chlorophenyl)piperidin-1-yl]propyl]pyrrolo[1,2-a]quinoxalin-4-one;hydrochloride](/img/structure/B15073413.png)
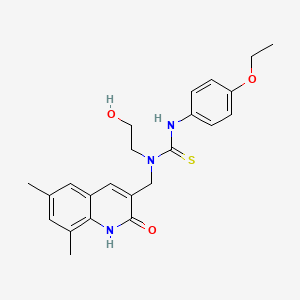
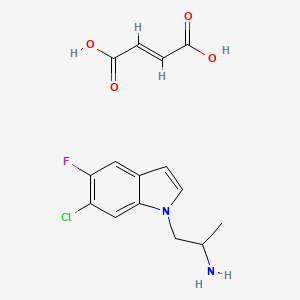
![1-methyl-4,4-bis[(9Z,12Z)-octadeca-9,12-dienoxy]piperidine](/img/structure/B15073434.png)
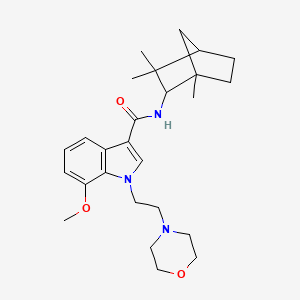
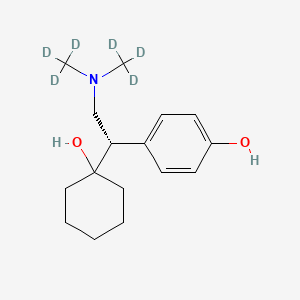
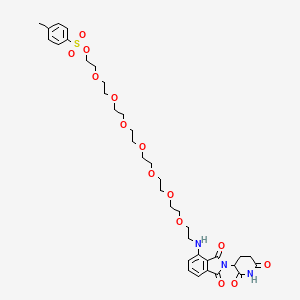
![3-[[3,5-Bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine;hydrochloride](/img/structure/B15073465.png)
![8-[2-[4-(dimethylamino)butanoyloxy]ethyl-[(9Z,12Z)-octadeca-9,12-dienyl]amino]octyl 2-hexyldecanoate](/img/structure/B15073471.png)
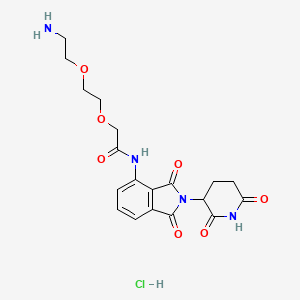
![[4-amino-2-[[(2R)-2-bicyclo[2.2.1]heptanyl]amino]-1,3-thiazol-5-yl]-(2-nitrophenyl)methanone](/img/structure/B15073475.png)
![2-[2-[2-[2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)anilino]acetate](/img/structure/B15073484.png)
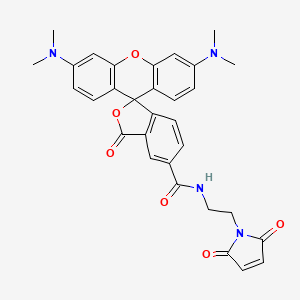
![5-[(4-Chlorophenyl)methylsulfanyl]-2-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-1,2,4-triazol-3-amine](/img/structure/B15073496.png)
